二异丙胺氢溴酸盐

描述

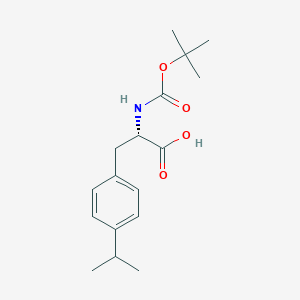

Diisopropylamine hydrobromide is not directly mentioned in the provided papers, but we can infer its relevance from the studies involving diisopropylamine and its derivatives. Diisopropylamine is a secondary amine where two isopropyl groups are attached to a nitrogen atom. It is used as a precursor or intermediate in the synthesis of various compounds, including hydroxamic acids, borane adducts, and lithium amide complexes.

Synthesis Analysis

The synthesis of diisopropylamine derivatives is well-documented. For instance, dimeric N-isopropylhydroxamic acids were synthesized from acid chlorides and N-isopropylhydroxylamine, indicating the reactivity of diisopropylamine with acid chlorides . Additionally, a stable liquid borane adduct was formed when diborane was bubbled into neat N,N-diisopropyl-N-isobutylamine, showcasing its ability to form adducts with borane . Lithium diisopropylamide (LDA), another derivative, is synthesized and used in various reactions, such as dehydrobrominations and reactions with imines and unsaturated esters .

Molecular Structure Analysis

The molecular structure of diisopropylamine has been studied using gas electron diffraction, vibrational spectroscopy, and molecular mechanics. It was found to have a skeletal geometry of C2 symmetry with a specific dihedral angle and bond lengths and angles that differ from those in dimethylamine . The crystal structure of LDA reveals an infinite helical arrangement composed of near-linear nitrogen-lithium-nitrogen units .

Chemical Reactions Analysis

Diisopropylamine and its derivatives participate in a variety of chemical reactions. For example, LDA-mediated reactions with imines and unsaturated esters show the influence of solvents like hexamethylphosphoramide on reaction mechanisms . The dehydrobromination reactions mediated by LDA also exhibit diverse mechanisms based on the solvation of the monomers . Furthermore, diisopropylamine reacts with hydrofluoric acid to form diisopropylammonium hydrogen difluoride, indicating its reactivity with acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of diisopropylamine derivatives can be inferred from their molecular structures and reactivity. The stability of the borane adduct at room temperature under an inert atmosphere suggests a certain robustness of the compound . The crystal structures of LDA and its potassium complex provide insights into the coordination chemistry and potential reactivity of these compounds 10. The synthesis of 5,6-dihydro-4H-1,3-oxazine hydrobromides from N-(3-bromopropyl)amides indicates that diisopropylamine derivatives can undergo nucleophilic autocyclization under certain conditions .

科学研究应用

1. 非酒精性脂肪性肝病的治疗

二异丙胺因其在治疗非酒精性脂肪性肝病 (NAFLD) 中的潜力而受到研究。由 Lu 等人(2005) 进行的一项研究发现,高剂量和低剂量给药的二异丙胺二氯乙酸盐在临床症状、ALT 正常化和肝脏改变严重程度的超声分级方面显示出显着改善。

2. 化学合成中的催化

二异丙胺已用于化学合成,特别是在镍催化的还原性迁移交叉偶联过程中。由 彭、李和尹(2018) 进行的一项研究证明了其作为 1,1-二芳基烷烃形成中的末端化学计量还原剂的用途,展示了对各种官能团的耐受性。

3. 选择性荧光猝灭剂

二异丙胺作为乙腈中多环芳烃 (PAH) 的选择性荧光猝灭剂的应用由 毛、拉尔森和塔克(2002) 探讨。他们的研究表明,二异丙胺选择性地猝灭了非交替多环芳烃的荧光发射强度。

4. 芳基二硫化物的合成

二异丙胺已被用作芳基二硫化物合成中的有效催化剂。由 Kuciński 和 Hreczycho(2018) 进行的一项研究描述了其在芳基硫醇氧化偶联中的应用,为芳基二硫化物合成提供了一条绿色、低成本的途径。

5. 二异丙基亚胺的氢化

二异丙基亚胺(一种与二异丙胺相关的分子)在不同催化剂上的氢化特性受到了研究。由 邓等人(2018) 使用二异丙基亚胺作为探针分子来研究 Ni/Al2O3、Ni/LaAlO 和 Ni/LaOx 催化剂上的氢化作用,提供了对反应物和产物表面键强度和结构的见解。

6. 去污中的化学分析

二异丙胺已在去污化学战剂的背景下进行了分析。由 霍普金斯等人(2014) 进行的一项研究重点关注去污溶液的详细化学分析,证实了去污后 N,N-二异丙基甲酰胺和 N,N-二异丙胺的形成。

7. 晶体和分子结构研究

各种二异丙基铵盐的分子结构由 林等人(2017) 分析,揭示了铵根和去质子羧酸基团之间强电荷辅助氢键形成的见解。

8. 乳腺癌中的抗肿瘤功效

二异丙胺二氯乙酸 (DADA) 与二氯乙酸 (DCA) 在乳腺癌模型中的抗肿瘤功效由 苏等人(2016) 进行了比较。该研究发现,DADA 显示出比 DCA 更好的抗肿瘤功效,表明其作为乳腺癌治疗中有效药物的潜力。

安全和危害

作用机制

Target of Action

Diisopropylamine hydrobromide is a secondary amine with the chemical formula (Me 2 CH) 2 NH (Me = methyl) .

Mode of Action

Diisopropylamine, a related compound, is known to be a common amine nucleophile in organic synthesis . Because it is bulky, it is a more selective nucleophile than other similar amines, such as dimethylamine .

Biochemical Pathways

Diisopropylamine, a related compound, is known to react with organolithium reagents to give lithium diisopropylamide (lda), a strong, non-nucleophilic base .

Pharmacokinetics

According to the reach guidance, the physicochemical characteristics of diisopropylamine (log pow 04) and the molecular mass (1012 g/mol) are in a range suggestive of absorption as such from the gastro-intestinal tract subsequent to oral ingestion .

Action Environment

The environmental release category (erc) describes the broad conditions of use from the perspective of release to the environment .

属性

IUPAC Name |

N-propan-2-ylpropan-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.BrH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJXMUOJNZXYHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisopropylamine hydrobromide | |

CAS RN |

30321-74-5 | |

| Record name | Diisopropylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3028665.png)

![Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B3028674.png)

![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B3028679.png)

![(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid](/img/structure/B3028680.png)